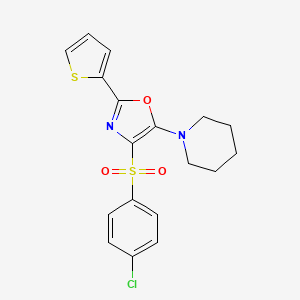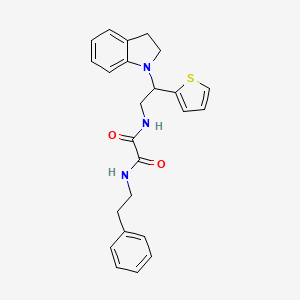
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,5-dimethoxybenzamide, commonly known as 'DMBF-DMA', is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DMBF-DMA is a benzamide derivative that has been synthesized by various methods and has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Chemistry and Synthetic Utility
Research into compounds with similar structures to N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3,5-dimethoxybenzamide focuses on their synthetic utility, including their use as intermediates in organic synthesis. For instance, the chemistry of α-(Dimethylamino)benzylidene acetals, derived from N,N-dimethylbenzamide, has been explored for its potential in creating cyclic acetals, useful as temporary protecting groups for vicinal diols. This can facilitate selective acylation and nucleophilic displacement reactions, highlighting the compound's role in synthetic organic chemistry (Hanessian & Moralioglu, 1972).
Neurobiology Applications
In the context of neurobiology, derivatives of similar structures have been used in the imaging of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease. For example, a hydrophobic radiofluorinated derivative was employed alongside positron emission tomography (PET) to noninvasively monitor the progression of Alzheimer's, demonstrating the potential of these compounds in diagnostic assessments and therapeutic monitoring (Shoghi-Jadid et al., 2002).
Materials Science and Photonics
Compounds with similar functionalities have found applications in materials science, particularly in the development of fluorescent materials. A study on the synthesis of highly water-soluble and fluorescent perylene bisimides, derivatives incorporating dimethylamino and furan units, underscores their utility in creating materials with specific optical properties for use in photonics and bioimaging technologies (Boobalan et al., 2012).
Pharmacological Research
While excluding direct applications in drug use and side effects, it's worth noting that the structural motifs found in this compound and similar compounds are often explored for their potential pharmacological activities. For instance, derivatives have been synthesized for their gastrointestinal prokinetic activity, hinting at the broader pharmacological relevance of these chemical structures (Sakaguchi et al., 1992).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-19(2)15(16-6-5-7-23-16)11-18-17(20)12-8-13(21-3)10-14(9-12)22-4/h5-10,15H,11H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPOTEQCFCGLFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC(=C1)OC)OC)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2377807.png)
![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2377816.png)
![2-(4-Chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2377818.png)


![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2377823.png)


![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2377828.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)